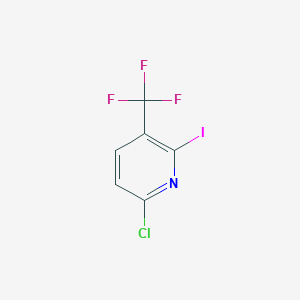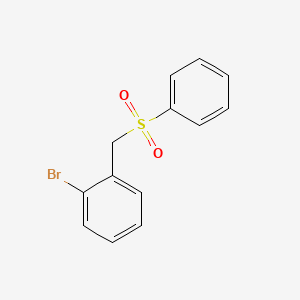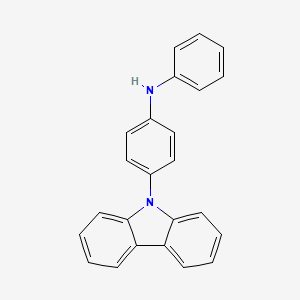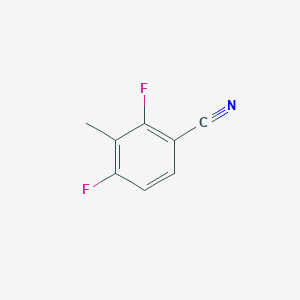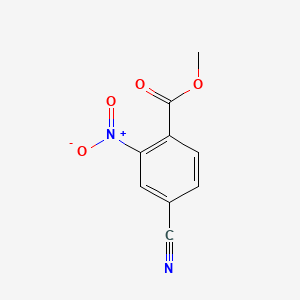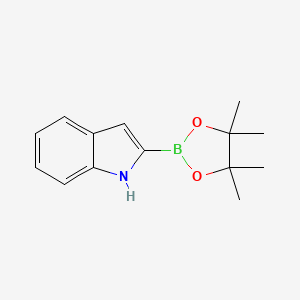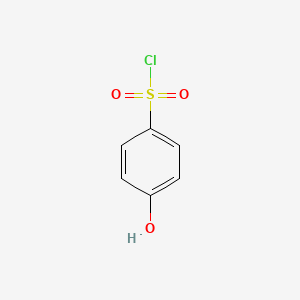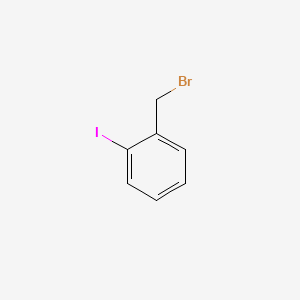
2-(5-Chlorothiophène-2-yl)-4,4,5,5-tétraméthyl-1,3,2-dioxaborolane
Vue d'ensemble
Description
Thiophene-based analogs, such as 2-(5-chlorothiophen-2-yl)acetic acid , have been of interest to a growing number of scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . For example, three chlorinated theinyl chalcone derivatives were synthesized and their crystal structures were determined by single-crystal X-ray diffraction analysis .Molecular Structure Analysis
The molecular structure of thiophene-based compounds is often determined by single-crystal X-ray diffraction analysis . For example, the molecules of the synthesized chlorinated theinyl chalcone derivatives were found to be in a relatively planar conformation and adopt a trans configuration with respect to the C=C double bond .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also have a prominent role in the advancement of organic semiconductors .Physical And Chemical Properties Analysis
The physical and chemical properties of thiophene-based compounds can vary widely. For example, 2-(5-chlorothiophen-2-yl)acetic acid has a molecular weight of 176.62 and is a solid at room temperature .Applications De Recherche Scientifique
Chimie Médicinale : Agents Anticancéreux
Les dérivés du thiophène ont été largement étudiés pour leurs propriétés anticancéreuses. La présence d'un cycle thiophène dans les molécules a été associée à une activité biologique significative, y compris l'inhibition de diverses lignées cellulaires cancéreuses . Les groupes chloro et borate dans 2-(5-Chlorothiophène-2-yl)-4,4,5,5-tétraméthyl-1,3,2-dioxaborolane pourraient potentiellement être exploités pour concevoir de nouveaux agents anticancéreux ciblant des voies ou des enzymes spécifiques au sein des cellules cancéreuses.
Électronique Organique : Semi-conducteurs
Les composés à base de thiophène sont essentiels au développement de semi-conducteurs organiques. Leur capacité à conduire l'électricité les rend adaptés à une utilisation dans les transistors à effet de champ organiques (OFET) et les diodes électroluminescentes organiques (OLED) . Le composé spécifique en question pourrait être utilisé pour créer de nouveaux matériaux avec des propriétés de transport de charge améliorées.
Science des Matériaux : Inhibiteurs de Corrosion
En chimie industrielle, les dérivés du thiophène servent d'inhibiteurs de corrosion, protégeant les métaux de la corrosion dans des environnements hostiles . La fraction chlorothiophène du composé pourrait être intégrée dans des revêtements ou des additifs pour améliorer la durabilité des matériaux.
Développement Pharmaceutique : Médicaments Anti-inflammatoires
Les thiophènes sont connus pour posséder des propriétés anti-inflammatoires. Ils constituent l'épine dorsale de plusieurs médicaments anti-inflammatoires non stéroïdiens (AINS) . La recherche sur This compound pourrait conduire au développement de nouveaux AINS avec moins d'effets secondaires et une efficacité améliorée.
Inhibition Enzymatiques : Inhibiteurs de Kinase
La diversité structurale des dérivés du thiophène en fait d'excellents candidats pour l'inhibition enzymatique, en particulier les kinases, qui sont cruciales dans les voies de signalisation . La structure unique du composé pourrait être affinée pour développer des inhibiteurs de kinase sélectifs pour un usage thérapeutique.
Agents Antimicrobiens : Antibactériens et Antifongiques
Les composés du thiophène présentent une activité antimicrobienne, y compris des effets antibactériens et antifongiques . Le groupe ester borique dans This compound pourrait être utilisé pour synthétiser de nouveaux agents antimicrobiens capables de surmonter les mécanismes de résistance chez les agents pathogènes.
Safety and Hazards
Orientations Futures
Thiophene-based compounds continue to attract great interest in both industry and academia due to their wide range of applications and potential biological activities . Future research will likely continue to explore the synthesis of new thiophene derivatives, their potential applications, and their mechanisms of action.
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with coagulation factors such as prothrombin and coagulation factor x . These proteins play a crucial role in the blood clotting process.
Mode of Action
Based on the targets mentioned above, it can be inferred that this compound may interact with these proteins and influence the blood clotting process .
Biochemical Pathways
Given its potential interaction with coagulation factors, it may influence the coagulation cascade, a series of reactions that ultimately lead to the formation of a clot .
Pharmacokinetics
Similar compounds have been found to have high gastrointestinal absorption and are bbb permeant . These properties can significantly impact the bioavailability of the compound.
Result of Action
Based on its potential interaction with coagulation factors, it may influence the formation of blood clots .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(5-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Factors such as pH, temperature, and the presence of other compounds can affect its stability and interaction with its targets .
Propriétés
IUPAC Name |
2-(5-chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BClO2S/c1-9(2)10(3,4)14-11(13-9)7-5-6-8(12)15-7/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDDRRTOIHWNUSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50438612 | |
| Record name | 2-(5-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50438612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
635305-24-7 | |
| Record name | 2-(5-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50438612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(5-chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


